2-(diethylamino)-N-ethyl-5-hydroxy-6-iodo-7-pyrrol-1-yl-1,3-benzothiazole-4-carboxamide
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Overview
Description
MB725 is a strong and selective inducer of viability reduction in several cancer cell lines containing the oncogenic p53-Y220C mutation.
Scientific Research Applications
Photo-Physical Properties and Synthesis
Research has shown that derivatives of benzothiazole, including compounds similar to 2-(diethylamino)-N-ethyl-5-hydroxy-6-iodo-7-pyrrol-1-yl-1,3-benzothiazole-4-carboxamide, have been synthesized and their photo-physical properties studied. These compounds, including various benzothiazole derivatives, exhibit exciting state intra-molecular proton transfer with single absorption and dual emission characteristics. This research is fundamental in understanding the behavior of these compounds under different physical conditions (Padalkar et al., 2011).
Antimicrobial Activity
Another significant area of research is the synthesis of benzothiazole derivatives for antimicrobial purposes. Studies have demonstrated the effectiveness of various benzothiazole derivatives, including ones structurally similar to our compound of interest, against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as against fungal strains like Candida albicans and Aspergillus niger (Padalkar et al., 2016).
Fluorescent Sensor Applications
Additionally, certain benzimidazole/benzothiazole-based compounds have been developed as fluorescent sensors. They exhibit significant absorption and emission spectral changes upon coordination with specific ions, demonstrating their potential in detecting and analyzing chemical substances (Suman et al., 2019).
Therapeutic and Diagnostic Applications
There is research into the synthesis of compounds similar to this compound for potential therapeutic and diagnostic applications. For example, the synthesis of a derivative compound for imaging cancer tyrosine kinase using positron emission tomography (PET) has been reported (Wang et al., 2005).
Cardiac Electrophysiological Activity
Further research includes the development of N-substituted imidazolylbenzamides, with structures related to the compound , as selective class III agents affecting cardiac electrophysiology (Morgan et al., 1990).
Properties
CAS No. |
2230058-99-6 |
---|---|
Molecular Formula |
C18H21IN4O2S |
Molecular Weight |
484.36 |
IUPAC Name |
2-(diethylamino)-N-ethyl-5-hydroxy-6-iodo-7-pyrrol-1-yl-1,3-benzothiazole-4-carboxamide |
InChI |
InChI=1S/C18H21IN4O2S/c1-4-20-17(25)11-13-16(26-18(21-13)22(5-2)6-3)14(12(19)15(11)24)23-9-7-8-10-23/h7-10,24H,4-6H2,1-3H3,(H,20,25) |
InChI Key |
GBNAUQMZRRFQTA-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=C2C(=C(C(=C1O)I)N3C=CC=C3)SC(=N2)N(CC)CC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MB-725; MB 725; MB725 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.